MFCD29049849
Description
MFCD29049849 is a chemical compound identified by its MDL number, with CAS registry number 1448440-48-9. Its molecular formula is C₁₂H₁₉F₂N₃O₄, and it has a molecular weight of 307.29 g/mol . The compound is commercially available, with storage and shipping guidelines emphasizing standard laboratory handling protocols .
Properties
IUPAC Name |
tert-butyl N-[2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPQLRWQDVVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for introducing the Boc group is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of a suitable base and Boc anhydride to achieve the desired protection.
Industrial Production Methods
In industrial settings, the continuous flow reactor method is preferred for the synthesis of Boc-protected compounds. This method allows for better control over reaction conditions, higher yields, and easier product separation .
Chemical Reactions Analysis
Types of Reactions
MFCD29049849 can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, hydrochloric acid, and methanesulfonic acid in solvents like dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
MFCD29049849 has several applications in scientific research:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of MFCD29049849 involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The difluoropyrrolidine moiety may also play a role in stabilizing interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD29049849, we compare it with structurally and functionally analogous compounds, prioritizing data from validated sources and experimental studies.
Table 1: Structural and Physical Property Comparison
Key Findings:
Structural Diversity: this compound features a fluorinated aromatic backbone with multiple heteroatoms (N, O), distinguishing it from halogen-rich analogs like CAS 1046861-20-4 (boron-bromine) and CAS 1761-61-1 (bromine-carboxylic acid) .
Physicochemical Properties :
- Solubility : CAS 1046861-20-4 and CAS 1761-61-1 exhibit low aqueous solubility (0.24–0.687 mg/mL), typical of halogenated organics. This compound’s solubility remains uncharacterized but may align with its polar functional groups (amine, ether) .
- Lipophilicity : The higher Log P of CAS 1046861-20-4 (2.15) implies greater lipid membrane permeability compared to this compound, though the latter’s Log P is undefined .
Synthetic Accessibility :
- This compound’s synthesis route is undisclosed, whereas analogs like CAS 1046861-20-4 and CAS 1761-61-1 employ transition metal catalysis (Pd) and green chemistry principles (ionic liquids), respectively . This highlights a gap in published methodologies for this compound.
Functional Similarities :
- Like CAS 1533-03-5, this compound’s fluorine content may enhance binding affinity in catalysis or medicinal chemistry, though direct evidence is lacking .
- The amine group in this compound could facilitate coordination with transition metals, akin to phosphine-alkene ligands described in hybrid ligand systems .
Biological Activity
MFCD29049849, also known as 3-(3-Fluoro-2-nitrophenyl)thiazolidine, is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a thiazolidine ring, which contains both sulfur and nitrogen atoms, along with a 3-fluoro-2-nitrophenyl substituent. This unique combination contributes to its distinctive chemical reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Microbial Growth Inhibition : Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
- Induction of Apoptosis : In cancer cells, this compound has been observed to induce apoptosis through intrinsic and extrinsic pathways, thereby reducing cell viability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines:
- Leukemia Cells (CCRF-CEM) : Exhibited an IC50 value of approximately 13.4 µM, indicating effective cytotoxicity.
- Non-Small Cell Lung Cancer (NCI-H522) : Showed a growth inhibition percentage (GP%) of 54.32% at specific concentrations.
Case Study : A study involving hybrid molecules containing thiazolidine scaffolds reported that derivatives similar to this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 5.02 µM to 15.24 µM.
Research Findings
Recent studies have explored the potential of thiazolidine derivatives in drug design:
- Hybrid Molecules : Research has indicated that combining thiazolidine with other pharmacophores enhances its anticancer activity. For example, hybrids with non-steroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy against various cancer types.
- Mechanistic Insights : Molecular docking studies suggest that these compounds bind effectively to targets such as topoisomerase II, which is crucial for DNA replication in cancer cells, thereby inhibiting their proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
